2-(2-Chloroethyl)piperidine-1-carbonyl chloride
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Overview
Description
2-(2-Chloroethyl)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H13ClNO. It is a derivative of piperidine, featuring a chloroethyl group attached to the second carbon of the piperidine ring and a carbonyl chloride group at the first position. This compound is known for its reactivity and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chloroethylation of Piperidine: The compound can be synthesized by reacting piperidine with 2-chloroethanol under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the chloroethyl group.
Carbonylation: The piperidine derivative can then undergo carbonylation to introduce the carbonyl chloride group. This step often requires the use of phosgene (COCl2) in an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and ensure the safety of the operators due to the hazardous nature of the reagents involved.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid or alcohol.
Substitution: Substitution reactions can replace the chlorine atom in the chloroethyl group with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alcohols and carboxylic acids.
Substitution Products: A variety of functionalized derivatives based on the nucleophile used.
Scientific Research Applications
2-(2-Chloroethyl)piperidine-1-carbonyl chloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Chloroethyl)piperidine-1-carbonyl chloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
1-(2-Chloroethyl)piperidine: Similar structure but with the chloroethyl group at a different position on the piperidine ring.
4-(2-Chloroethyl)piperidine-1-carbonyl chloride: Similar to the compound but with the chloroethyl group at the fourth position.
Uniqueness: 2-(2-Chloroethyl)piperidine-1-carbonyl chloride is unique due to its specific positioning of the chloroethyl and carbonyl chloride groups, which influences its reactivity and potential applications. This positioning allows for distinct chemical behavior compared to its analogs.
Properties
IUPAC Name |
2-(2-chloroethyl)piperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO/c9-5-4-7-3-1-2-6-11(7)8(10)12/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLEBDGCLPQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCCl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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